1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one
Description
1-(4-Chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a dihydropyrazinone core substituted with a 4-chlorophenyl group at position 1 and a 3-methoxybenzylsulfanyl moiety at position 2. This compound’s structural complexity necessitates comparisons with analogs to elucidate structure-activity relationships (SARs) and physicochemical properties .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(3-methoxyphenyl)methylsulfanyl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-4-2-3-13(11-16)12-24-17-18(22)21(10-9-20-17)15-7-5-14(19)6-8-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAIVIKECSSFDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the methoxyphenylmethylsulfanyl group: This can be done through nucleophilic substitution reactions, where a methoxyphenylmethylsulfanyl group is introduced to the pyrazinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-{[(3-Methylphenyl)Methyl]Sulfanyl}-1,2-Dihydropyrazin-2-One (BF38505)
- Structure : Differs in the aromatic substituents: 2-methoxyphenyl (vs. 4-chlorophenyl) and 3-methylbenzylsulfanyl (vs. 3-methoxybenzylsulfanyl).
- Properties: Molecular weight = 338.42 g/mol (C₁₉H₁₈N₂O₂S).
- Relevance : Highlights how substituent position (ortho vs. para) and electronic nature (electron-donating vs. withdrawing) influence molecular interactions.
3-Chlorophenyl Methyl Sulfide and Derivatives
- Examples : 3-Chlorophenyl methyl sulfide (13.14), 4-chlorophenyl methyl sulfide (13.15) .
- Comparison : The para-chlorophenyl group in the target compound exhibits stronger electron-withdrawing effects than meta-substituted analogs, which may enhance electrophilic reactivity or stabilize charge in intermediates.
Heterocyclic Core Modifications
1-(4-Chlorophenyl)-2-Methyl-2-Phenyl-5-(Thiophen-2-yl)-1,2-Dihydro-3H-Pyrrol-3-One
- Structure: Replaces dihydropyrazinone with a dihydropyrrolone core.
- Relevance: Pyrrolone vs. pyrazinone cores differ in ring strain and hydrogen-bonding capacity, impacting bioavailability and target binding.
1-(4-Chlorophenyl)-2-[4-Hydroxyphenyl]-3,4-Dihydropyridine-5-Carboxylic Acid
- Structure : Features a dihydropyridine ring with a carboxylic acid group.
- Comparison : The carboxylic acid introduces acidity (pKa ~4–5), contrasting with the neutral sulfanyl group in the target compound. This difference could affect membrane permeability or protein-binding interactions .
Sulfanyl Group Modifications
5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde
tert-Butylsulfanyl Derivatives ()
- Examples : Compounds 5e–5i with tert-butylsulfanyl groups.
Data Tables for Comparative Analysis
Table 1: Substituent Effects on Physicochemical Properties
*Calculated based on formula C₁₈H₁₅ClN₂O₂S.
Table 2: Heterocyclic Core Comparisons
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis may share methodologies with ’s palladium/copper-catalyzed cross-coupling, though direct evidence is lacking.
- Electronic Effects : The 4-chlorophenyl group’s electron-withdrawing nature may enhance stability against nucleophilic attack compared to methoxy-substituted analogs .
- Biological Relevance : The sulfanyl group’s flexibility (vs. rigid tert-butyl derivatives in ) could improve binding to flexible enzyme active sites .
Biological Activity
The compound 1-(4-chlorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into the various biological activities associated with this compound, including its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dihydropyrazinone core, which is modified by a chlorophenyl and a methoxyphenyl group, contributing to its biological activity.
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, research indicates moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The following table summarizes the antibacterial efficacy of related compounds:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor and a urease inhibitor. The following table presents the IC50 values for various synthesized derivatives:
| Compound | Enzyme Inhibition Type | IC50 (µM) |
|---|---|---|
| Compound 1 | AChE | 2.14 ± 0.003 |
| Compound 2 | Urease | 0.63 ± 0.001 |
| Compound 3 | AChE | 6.28 ± 0.003 |
These values indicate that certain derivatives of this compound are significantly more effective than traditional inhibitors like thiourea (IC50 = 21.25 ± 0.15 µM) .
Neuroprotective Effects
In vivo studies have suggested that derivatives of this compound possess neuroprotective properties. For example, one study demonstrated that a related compound significantly prolonged survival time in mice subjected to acute cerebral ischemia, indicating potential applications in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from the target molecule:
- Study on Antibacterial Activity : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that synthesized compounds exhibited varying degrees of antibacterial activity against several strains, with some showing significant inhibition against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition Research : Another research highlighted the effectiveness of these compounds as urease inhibitors, proposing them as candidates for further development in treating conditions related to urease activity .
- Neuroprotective Study : A study focusing on neuroprotection found that certain derivatives could reduce mortality rates in ischemic conditions in animal models, suggesting their potential therapeutic role in stroke management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
